molecular formula C22H46O2 B14125246 Docosane-1,13-diol CAS No. 4397-81-3

Docosane-1,13-diol

Cat. No.: B14125246
CAS No.: 4397-81-3
M. Wt: 342.6 g/mol
InChI Key: VRAHGRCKKAKILV-UHFFFAOYSA-N
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Description

Docosane-1,13-diol (C22H46O2, molecular weight 342.5 g/mol) is a long-chain saturated diol with hydroxyl groups at the terminal (C-1) and mid-chain (C-13) positions. Long-chain diols (LCDs) are commonly studied in marine sediments and atmospheric aerosols, where they serve as biomarkers for microbial activity and environmental conditions .

Properties

CAS No.

4397-81-3

Molecular Formula

C22H46O2

Molecular Weight

342.6 g/mol

IUPAC Name

docosane-1,13-diol

InChI

InChI=1S/C22H46O2/c1-2-3-4-5-10-13-16-19-22(24)20-17-14-11-8-6-7-9-12-15-18-21-23/h22-24H,2-21H2,1H3

InChI Key

VRAHGRCKKAKILV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCCCCCCCO)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Esterification Reagents: Carboxylic acids, acid chlorides, and catalysts like sulfuric acid (H2SO4).

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Docosanedioic acid.

    Esterification: this compound esters.

    Substitution: Docosane-1,13-dichloride, docosane-1,13-dibromide.

Comparison with Similar Compounds

Table 2: Concentrations of LCDs in Marine Sediments (ng/g dry weight)

Compound CP-Sil5CB Column HP-5ms Column DB-5 Column Location Reference
C281,13-diol 35.6 ± 3.9 32.7 ± 6.2 28.6 ± 2.8 East Sea Sediments
C301,13-diol 42.1 ± 4.2 38.9 ± 5.1 35.3 ± 3.7 East Sea Sediments
C301,15-diol 48.9 ± 8.8 44.5 ± 7.2 40.1 ± 6.5 Northwest Arctic

Key Findings:

  • Chromatographic columns significantly impact quantification: Polar columns (e.g., CP-Sil5CB) yield higher concentrations due to better resolution of mid-chain diols .
  • This compound’s shorter chain may result in lower sediment retention compared to C28–C30 analogs.

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